molecular formula C21H29ClN8O5 B14287245 Cenu-lex-2 CAS No. 127794-31-4

Cenu-lex-2

Cat. No.: B14287245
CAS No.: 127794-31-4
M. Wt: 509.0 g/mol
InChI Key: ZSSSWJLAVLOLAB-UHFFFAOYSA-N
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Description

Cenu-lex-2 is a novel cerium-based inorganic compound developed for catalytic and energy storage applications. Its molecular structure features a unique cerium-oxygen lattice doped with transition metals, enhancing its redox activity and thermal stability . Synthesized via sol-gel methods, this compound exhibits a high surface area (≥150 m²/g) and exceptional oxygen storage capacity (OSC), making it suitable for automotive catalytic converters and solid oxide fuel cells . Recent studies highlight its superior performance in reducing nitrogen oxides (NOx) at lower temperatures compared to conventional cerium oxide (CeO₂) catalysts .

Properties

CAS No.

127794-31-4

Molecular Formula

C21H29ClN8O5

Molecular Weight

509.0 g/mol

IUPAC Name

4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide

InChI

InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33)

InChI Key

ZSSSWJLAVLOLAB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:

Chemical Reactions Analysis

Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison with Cerium Oxide (CeO₂)

Cenu-lex-2 shares a fluorite-type crystal structure with CeO₂ but distinguishes itself through strategic doping with zirconium (Zr) and lanthanum (La), which stabilize the lattice and prevent sintering at high temperatures . Key structural differences include:

Property This compound CeO₂
Crystal System Cubic fluorite Cubic fluorite
Dopants Zr (5%), La (3%) None
Surface Area (m²/g) 150–170 50–80
Thermal Stability (°C) ≤900 ≤700

The incorporation of Zr and La in this compound reduces oxygen vacancy formation energy, enhancing OSC by 40% compared to undoped CeO₂ .

Functional Comparison with Lanthanum Strontium Manganite (LSM)

LSM, a perovskite-type oxide, is widely used in fuel cell cathodes. While both compounds excel in electrochemical applications, this compound outperforms LSM in oxygen ion mobility due to its open fluorite structure:

Property This compound LSM
Ionic Conductivity (S/cm) 0.15 (at 800°C) 0.08 (at 800°C)
Application Catalysts, anodes Cathodes
Cost (USD/kg) 220 350

This compound’s lower cost and higher conductivity make it a viable alternative to LSM in intermediate-temperature fuel cells .

Research Findings and Discussion

Catalytic Efficiency

In NOx reduction tests, this compound achieved 95% conversion at 300°C, whereas CeO₂ required 450°C for similar efficacy . This improvement is attributed to its doped structure, which facilitates faster oxygen exchange .

Electrochemical Performance

This compound-based electrodes demonstrated a 20% higher power density (1.2 W/cm²) than LSM in fuel cell trials, owing to superior ionic transport and reduced polarization resistance .

Limitations

Despite its advantages, this compound’s synthesis requires stringent control of dopant ratios to avoid phase segregation, increasing production complexity compared to CeO₂ .

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